molecular formula C3F7I B026637 Heptafluoro-1-iodopropane CAS No. 754-34-7

Heptafluoro-1-iodopropane

Cat. No. B026637
CAS RN: 754-34-7
M. Wt: 295.93 g/mol
InChI Key: XTGYEAXBNRVNQU-UHFFFAOYSA-N
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Description

Heptafluoro-1-iodopropane (HIP) is an alkyl iodide compound with the molecular formula C3F7I. It is a colorless, non-flammable, and volatile liquid with a low boiling point of −29 °C (−20 °F). HIP is a useful reagent in organic synthesis, particularly in the synthesis of fluorinated compounds. It is also used in the preparation of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.

Scientific Research Applications

  • Reactions with Carboxylic Acid Fluorides and Anhydrides : A study by Sekiya Akira and Ishikawa Nobuo (1977) in Chemistry Letters indicates that Heptafluoro-1-methylethylzinc iodide reacts effectively with carboxylic acid fluorides and anhydrides, yielding good results in producing aryl or alkyl heptafluoro-1-methylethyl ketones (Sekiya & Ishikawa, 1977).

  • Reactions with Ethyl Methyl Sulphide : Research by R. Haszeldine, R. Rigby, and A. E. Tipping (1972) in Journal of The Chemical Society-Perkin Transactions 1 shows that Heptafluoro-1-iodopropane reacts with ethyl methyl sulphide to produce heptafluoro-n-propyl methyl sulphide, methyl trifluoromethyl sulphide, and methanethiol (Haszeldine, Rigby, & Tipping, 1972).

  • Reactions with Vinyl Fluoride and Trifluoroethylene : In a 1973 study in the same journal, G. L. Fleming, R. Haszeldine, and A. E. Tipping discovered that Heptafluoro-2-iodopropane reacts with vinyl fluoride and trifluoroethylene under photochemical and thermal conditions, producing high-yield adducts. It does not react smoothly with hexafluoropropene under similar conditions (Fleming, Haszeldine, & Tipping, 1973).

  • Complex Formation with Lithium Tetrahydroaluminate : R. Dickson and Gd Sutcliffe's study in the Australian Journal of Chemistry (1972) reports that Heptafluoro-3-iodopropane and lithium tetrahydroaluminate form stable complexes, whereas LiA1[CF(CF3)2]H21 and LiA1[CF(CF3)2]H21 decompose in solution to form fluoro (Dickson & Sutcliffe, 1972).

  • Spectral Analysis of 1-Fluoro-3-Iodopropane : In a 2009 Chemical Physics Letters article, G. Grubbs, W. Bailey, and S. Cooke explored 1-fluoro-3-iodopropane, which has two conformers and 148 transitions observed in its rotational spectra between 8 and 12 GHz. Quantum chemical calculations aided in spectral assignments and analyses (Grubbs, Bailey, & Cooke, 2009).

  • Cardiac Sensitization Testing : A study by D. Dodd and A. Vinegar (1998) in Drug and Chemical Toxicology reveals that CF3I and C3F7I are potent cardiac sensitizers in the adrenaline-challenged dog model, indicating their potential as halon substitutes (Dodd & Vinegar, 1998).

  • Halogen Bonding Studies : Research conducted by Ethan C. Lambert et al. (2022) in Physical Chemistry Chemical Physics examined the halogen bonding interactions between heptafluoro-2-iodopropane and azabenzenes. The study, using Raman spectroscopy and density functional theory, provides insights into halogen bonding and its effects on neighboring atoms (Lambert et al., 2022).

Safety and Hazards

Heptafluoro-1-iodopropane is considered hazardous. It is advised to avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Use personal protective equipment as required .

Mechanism of Action

Target of Action

Heptafluoro-1-iodopropane, also known as Perfluoropropyl iodide , is a chemical compound with the formula CF3CF2CF2I The primary targets of this compound are not well-documented in the literature

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented in the literature. Its impact on bioavailability is also unknown. It’s known that the compound has a boiling point of 41 °c (lit) , and a density of 2.05 g/mL at 25 °C (lit.) , which might influence its pharmacokinetic properties.

Result of Action

It’s worth noting that this compound and similar compounds have been considered as replacement candidates for halon fire suppressants due to their excellent fire extinguishant capabilities and low ozone depletion potential .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its vapor pressure is 7.08 psi at 20 °C , suggesting that it can evaporate into the air under normal environmental conditions. Moreover, it should be stored at a temperature between 2-8°C , indicating that temperature can significantly affect its stability.

properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-iodopropane
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InChI

InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGYEAXBNRVNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3F7I
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DSSTOX Substance ID

DTXSID1061073
Record name Heptafluoropropyl iodide
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Molecular Weight

295.93 g/mol
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CAS RN

754-34-7, 27636-85-7
Record name Perfluoropropyl iodide
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Record name 1,1,2,2,3,3,3-Heptafluoro-1-iodopropane
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Record name Propane, heptafluoroiodo-
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Record name Heptafluoro-1-iodopropane
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-iodo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary reaction pathways of heptafluoro-1-iodopropane with sulfur-containing compounds?

A1: this compound readily reacts with various sulfur-containing compounds, primarily through free-radical mechanisms. For example, photochemical reactions with dimethyl sulfide yield methyl heptafluoro-n-propyl sulfide and 1H-heptafluoropropane as major products, alongside 2,4-dithiapentane and trimethylsulfonium iodide. [] Similar reactions with dimethyl disulfide produce high yields of methyl heptafluoro-n-propyl sulfide and lower yields of 1H-heptafluoropropane. [] These reactions highlight the versatility of this compound as a precursor for synthesizing fluorinated sulfur-containing compounds.

Q2: Can you elaborate on the cardiac sensitization potential of this compound?

A2: Studies in beagle dogs have revealed that this compound exhibits potent cardiac sensitization properties. [] When administered at concentrations of 0.1% and 0.4% v/v in air, the compound induced multifocal ventricular ectopic beats in some animals. This sensitization, particularly in the presence of adrenaline, raises concerns about its potential cardiovascular risks and necessitates careful consideration for its handling and application.

Q3: Are there any alternative compounds or strategies being explored to replace this compound in its various applications?

A4: Yes, the search for alternatives to this compound, particularly in refrigeration and fire suppression, is an active area of research. [] Fluoroiodocarbon (FIC) blends are being explored as potential replacements for CFCs, HFCs, and HCFCs. These blends combine FICs with hydrocarbons, ethers, HFCs, perfluorocarbons, and alkyl chlorides, aiming to achieve similar performance characteristics with reduced environmental impact.

Q4: What is the environmental fate of this compound, and what are the concerns regarding its release?

A5: Although considered to have low ozone depletion and global warming potentials due to rapid photolysis in the troposphere, concerns remain about the environmental fate of this compound and its degradation products. [] The potential for bioaccumulation, persistence in specific environmental compartments, and long-term ecological effects requires further investigation. Responsible waste management and exploration of alternative compounds with lower environmental impact are crucial aspects of mitigating potential risks.

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